4-(Bromomethyl)-2-methoxypyridine

Übersicht

Beschreibung

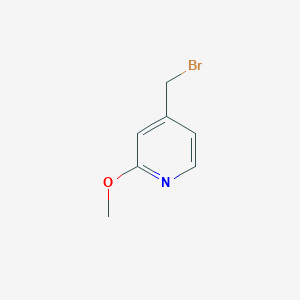

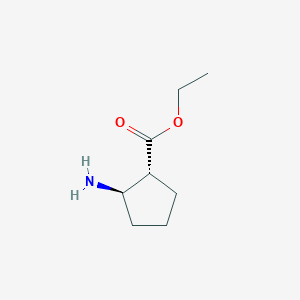

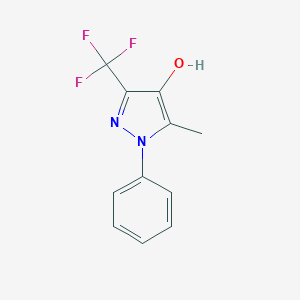

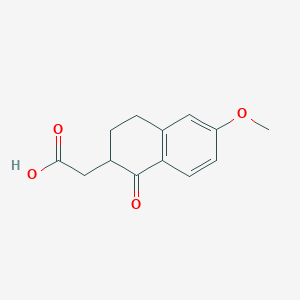

“4-(Bromomethyl)-2-methoxypyridine” likely refers to a pyridine derivative where a bromomethyl group (-CH2Br) is attached to the 4th carbon and a methoxy group (-OCH3) is attached to the 2nd carbon of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-methoxypyridine” would consist of a pyridine ring with a bromomethyl group attached to the 4th carbon and a methoxy group attached to the 2nd carbon . The exact 3D conformation could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis

As a bromomethyl compound, “4-(Bromomethyl)-2-methoxypyridine” would likely undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination . The pyridine ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-2-methoxypyridine” would depend on its exact structure. Typically, bromomethyl compounds are colorless to pale yellow liquids or solids . They are usually soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .

- Method of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .

- Results : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

- Application : This compound is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

- Method of Application : The compound is reacted with 4-methylbenzoyl chloride and N-bromosuccinimide .

- Results : The reaction results in the formation of block copolymers .

4-(Bromomethyl)benzonitrile

4-bromomethyl benzoyl chloride

- Application : This compound is used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .

- Method of Application : The compound is reacted with sodium p-toluenesulfinate and styrene in methanol. The reaction turns white and a new amount of iodine is added .

- Results : The reaction results in the formation of β-tosylstyrene .

- Application : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .

- Application : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .

- Method of Application : The specific methods of application are not provided in the source .

- Results : The reaction results in the formation of eprosartan and temoporfin .

4-methoxymethylbenzoic acid

Bromothymol blue

4-(Bromomethyl)benzoic acid

- 4-Chlorobutyl (bromomethyl) ether (1-bromomethoxy-4-chlorobutane)

- Application : This reagent enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts, such as zinc bromide (ZnBr2), SnCl4, and titanium tetrachloride (TiCl4) .

- Method of Application : The compound is reacted with aromatic hydrocarbons in the presence of Lewis acid catalysts .

- Results : The reaction results in the formation of bromomethylated aromatic hydrocarbons .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDTLJSDLQQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600118 | |

| Record name | 4-(Bromomethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-methoxypyridine | |

CAS RN |

120277-15-8 | |

| Record name | 4-(Bromomethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)